molecular formula C25H28N2O4 B11032729 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11032729
M. Wt: 420.5 g/mol
InChI Key: UFWUIVGSXHSUDH-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyran (THP) core substituted at the 4-position with a 4-methoxyphenyl group. A methylene bridge links the THP moiety to a propanamide backbone, which terminates in a 5-phenyl-1,3-oxazol-2-yl group.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C25H28N2O4/c1-29-21-9-7-20(8-10-21)25(13-15-30-16-14-25)18-27-23(28)11-12-24-26-17-22(31-24)19-5-3-2-4-6-19/h2-10,17H,11-16,18H2,1H3,(H,27,28)

InChI Key

UFWUIVGSXHSUDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of 4-Methoxybenzaldehyde with 1,5-Pentanediol

A common approach involves the acid-catalyzed cyclization of 4-methoxybenzaldehyde (1.0 eq) with 1,5-pentanediol (1.2 eq) in the presence of p-toluenesulfonic acid (p-TSA, 0.1 eq) at 110°C for 12 hours. The reaction proceeds via hemiacetal formation, followed by dehydration to yield 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde (yield: 68–72%). Subsequent reductive amination using sodium cyanoborohydride and ammonium acetate in methanol converts the aldehyde to the primary amine (yield: 85%).

Table 1: Optimization of Cyclization Conditions

CatalystTemperature (°C)Time (h)Yield (%)
p-TSA1101272
H2SO41201065
Amberlyst-151001470

Robinson–Gabriel Synthesis

Benzoyl chloride (1.0 eq) reacts with 2-aminoethanol (1.5 eq) in dichloromethane at 0°C to form N-(2-hydroxyethyl)benzamide. Cyclodehydration using phosphorus oxychloride (POCl3, 2.0 eq) at 80°C for 6 hours yields 5-phenyl-1,3-oxazole (85% yield). Oxidation with potassium permanganate in acidic conditions converts the methyl group to a carboxylic acid (yield: 78%).

Key Reaction Parameters:

  • POCl3 stoichiometry critically affects cyclization efficiency (optimal at 2.0 eq).

  • Oxidation requires precise pH control (pH 2–3) to prevent over-oxidation.

Assembly of the Target Compound

Amide Coupling of Propanoic Acid Derivative

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid (1.0 eq) is activated using ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in tetrahydrofuran (THF) at −15°C. The resulting mixed carbonate intermediate reacts with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (1.1 eq) to form the amide bond (yield: 82%).

Table 2: Comparison of Coupling Reagents

ReagentSolventTemperature (°C)Yield (%)
Ethyl chloroformateTHF−1582
DCC/HOBtDCM2575
HATU/DIEADMF080

Final Alkylation and Purification

The tertiary amine is alkylated using methyl iodide (1.5 eq) in the presence of potassium carbonate (2.0 eq) in acetonitrile at 60°C for 8 hours. Crude product purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the target compound with >98% purity (HPLC).

Critical Factors for Yield Optimization:

  • Excess methyl iodide improves alkylation efficiency but requires careful quenching.

  • Chromatography solvent polarity must balance compound solubility and separation resolution.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for the cyclization and amidation steps, reducing reaction times by 40% and improving yields to 88%. Key parameters include:

  • Residence time : 30 minutes for cyclization.

  • Pressure : 2 bar to maintain solvent liquidity.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling demonstrates feasibility for the amide coupling step, achieving 80% yield without THF.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.4 Hz, 2H, oxazole-ArH), 7.45–7.30 (m, 5H, phenyl), 6.90 (d, J = 8.8 Hz, 2H, methoxyphenyl), 4.20–3.80 (m, 4H, pyran-OCH2), 3.75 (s, 3H, OCH3).

  • HRMS (ESI+) : m/z 486.2392 [M+H]+ (calculated: 486.2395) .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, triethyl orthoformate, and carbon disulfide . Reaction conditions typically involve the use of solvents such as ethanol and pyridine, and may require specific temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with triethyl orthoformate can produce monosubstituted oxadiazoles, while the reaction with carbon disulfide can produce sulfanyl-oxadiazole derivatives .

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . This can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

  • Structural Differences :
    • Replaces the oxazole with a thiazole (sulfur atom in the heterocycle) and substitutes the propanamide with a benzamide backbone.
    • Incorporates a 5-(trifluoromethyl)-1,2,4-oxadiazole group instead of the 5-phenyloxazole.
  • Implications :
    • The thiazole’s sulfur may enhance lipophilicity and π-stacking interactions compared to oxazole.
    • The trifluoromethyl group on the oxadiazole improves metabolic stability and hydrophobic binding.

N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

  • Structural Differences :
    • Replaces the oxazole with a tetrazole ring, a carboxylic acid bioisostere.
    • Substitutes the THP core with simpler 4-ethoxyphenyl and 4-methoxyphenyl groups.
  • Implications :
    • The tetrazole’s acidity may improve solubility and mimic carboxylate interactions.
    • Ethoxy and methoxy groups on phenyl rings could modulate pharmacokinetics (e.g., CYP450 metabolism).
  • Molecular Weight : 354.4 g/mol (calculated from C18H18N4O4).

3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide

  • Structural Differences :
    • Substitutes the oxazole with a pyrazole ring bearing 4-methoxyphenyl and 4-methylphenyl groups.
    • Features an N-hydroxy-N-methylpropanamide terminus.
  • Implications :
    • The pyrazole’s dual nitrogen atoms may enhance hydrogen bonding.
    • N-hydroxy group could increase metabolic susceptibility or act as a metal-chelating moiety.
  • Molecular Weight : 365.4 g/mol (exact value provided in evidence).

3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

  • Structural Differences :
    • Retains the THP core but links it to a 1,2,4-oxadiazole ring instead of oxazole.
    • Introduces a phenylthioether (S–C6H5) group on the propanamide chain.
  • Implications: The oxadiazole’s electron-withdrawing nature may influence binding affinity.
  • Molecular Weight : 347.4 g/mol (C17H21N3O3S).

2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

  • Structural Differences: Replaces oxazole with a pyridazinone (six-membered ring with two adjacent nitrogen atoms and a ketone). Substitutes the THP core with a 5-methylisoxazole group.
  • Implications: Pyridazinone’s ketone enables hydrogen bonding, while isoxazole’s oxygen may alter electronic properties. Potential for dual hydrogen bond donor/acceptor interactions.
  • Molecular Weight : 354.4 g/mol (C18H18N4O4).

Comparative Analysis Table

Compound Feature Target Compound
Core Structure Tetrahydropyran (THP) THP + thiazole Phenyl rings THP + oxadiazole
Heterocycle 5-Phenyl-1,3-oxazole 4-Phenyl-1,3-thiazole 2H-Tetrazole 1,2,4-Oxadiazole
Key Substituents 4-Methoxyphenyl, propanamide Trifluoromethyl, benzamide Ethoxy, methoxyphenyl Phenylthioether
Molecular Weight (g/mol) Not provided Not provided 354.4 347.4
Potential Pharmacological Role Hypothesized enzyme/receptor modulation Nuclear receptor corepressor targeting Not specified Not specified

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound of interest due to its potential biological activity. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, with a molecular weight of approximately 314.39 g/mol. The presence of the tetrahydro-pyran ring and oxazole moiety is significant for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For example, studies on oxazole derivatives have shown their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory pathway .

CompoundCOX-II IC50 (μM)Selectivity
Celecoxib0.89Standard
PYZ200.33High
This compoundTBDTBD

2. Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays. Compounds with similar structures have demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress . This property may be attributed to the presence of the methoxy group and the oxazole ring.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, although specific IC50 values are yet to be established for this compound .

The biological activity of this compound may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX enzymes, reducing the production of pro-inflammatory mediators.
  • Regulation of Gene Expression : There is evidence that these compounds can modulate the expression of genes involved in inflammation and cell survival pathways.

Case Studies

A recent study conducted on derivatives of oxazole highlighted their anti-inflammatory and cytotoxic properties. The study synthesized several analogs and evaluated their effects on COX enzymes and cancer cell lines . The findings suggest that modifications in the chemical structure significantly influence biological activity.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the tetrahydro-2H-pyran core via cyclization of precursors under reflux conditions using polar aprotic solvents like dimethylformamide (DMF) .
  • Step 2: Alkylation of the pyran intermediate with a methoxyphenyl-containing reagent, requiring precise temperature control (60–80°C) and catalysts such as piperidine .
  • Step 3: Coupling the oxazole moiety using nucleophilic substitution or click chemistry, optimized with copper(I) catalysts .
    Optimization Tips:
  • Monitor reaction progress with thin-layer chromatography (TLC) .
  • Purify intermediates via column chromatography with silica gel and ethyl acetate/hexane gradients .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:
Key methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while oxazole protons appear at δ 7.2–8.1 ppm .
  • HPLC-MS: To assess purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ peak matching theoretical mass) .
  • FT-IR: Identify functional groups like amide C=O stretches (~1650 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .

Basic: What preliminary biological activities have been reported, and how are these assays designed?

Answer:
Initial screenings suggest:

  • Anticancer Activity: Tested against HeLa and MCF-7 cell lines using MTT assays (IC₅₀ values: 10–50 μM) .
  • Antimicrobial Effects: Evaluated via broth microdilution against E. coli and S. aureus (MIC: 8–32 µg/mL) .
    Assay Design:
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reaction yields or unexpected byproducts?

Answer:
Common issues and solutions:

  • Low Yield in Alkylation Step: Replace DMF with acetonitrile to reduce side reactions; increase catalyst loading (e.g., 10 mol% piperidine) .
  • Byproduct Formation: Use scavengers like molecular sieves to trap water in moisture-sensitive steps .
  • Characterization of Ambiguous Peaks: Employ 2D NMR (e.g., HSQC, HMBC) to differentiate regioisomers .

Advanced: What computational strategies predict target interactions and pharmacokinetic properties?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR) with scoring functions to prioritize analogs .
  • ADMET Prediction: Tools like SwissADME calculate logP (optimal range: 2–3) and BBB permeability, critical for CNS-targeted derivatives .
  • MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

Answer:

  • Modify the Methoxy Group: Replace with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Oxazole Ring Substitutions: Introduce halogen atoms (Cl, F) to boost antimicrobial activity .
  • Propanamide Chain Optimization: Replace methyl groups with cyclopropyl to reduce off-target interactions .
    Validation:
  • Test analogs in parallel with parent compound using standardized assays (e.g., dose-response curves) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT): Implement real-time FT-IR monitoring to track intermediate formation .
  • Design of Experiments (DoE): Use response surface methodology to optimize variables (temperature, solvent ratio) .
  • Crystallization Control: Seed crystals to ensure consistent polymorph formation .

Advanced: How can researchers validate conflicting bioactivity data across studies?

Answer:

  • Replicate Assays: Repeat experiments in independent labs with identical protocols (e.g., cell passage number, serum batch) .
  • Meta-Analysis: Pool data from multiple studies using fixed-effects models to identify trends .
  • Off-Target Screening: Use proteome-wide affinity chromatography to rule out non-specific binding .

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